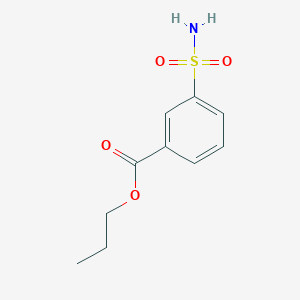

Propyl 3-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

59777-69-4 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

propyl 3-sulfamoylbenzoate |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-15-10(12)8-4-3-5-9(7-8)16(11,13)14/h3-5,7H,2,6H2,1H3,(H2,11,13,14) |

InChI Key |

HFLORFSZGUVCII-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl 3 Sulfamoylbenzoate and Analogues

Strategic Approaches to Sulfamoylbenzoate Ester Synthesis

The primary strategies for synthesizing sulfamoylbenzoate esters like propyl 3-sulfamoylbenzoate involve multi-step sequences that build the molecule by either forming the ester linkage first, followed by the sulfonamide, or vice versa. Key approaches include the conversion of chlorosulfonylated precursors, direct esterification of the parent carboxylic acid, and transesterification from other alkyl esters.

A prevalent and robust method for preparing sulfamoylbenzoates involves the use of an alkyl 3-(chlorosulfonyl)benzoate intermediate. This two-step approach first establishes the reactive sulfonyl chloride group on the benzoate (B1203000) scaffold, which is then readily converted to the desired sulfamoyl group.

The synthesis of the key precursor, alkyl 3-(chlorosulfonyl)benzoate, typically begins with a suitable benzoic acid derivative. One common pathway involves the chlorination of a sulfobenzoic acid salt. For instance, sodium 3-sulfobenzoate can be treated with a chlorinating agent like thionyl chloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF), to yield 3-chlorosulfonylbenzoyl chloride. google.com This di-functional intermediate can then be selectively esterified with propanol (B110389) under controlled conditions to yield propyl 3-(chlorosulfonyl)benzoate.

Alternatively, an existing benzoate ester, such as methyl benzoate, can be directly chlorosulfonated using chlorosulfonic acid. This reaction must be carefully managed due to its exothermic nature. The resulting methyl 3-(chlorosulfonyl)benzoate serves as a versatile intermediate for various sulfamoylbenzoate analogues. google.com The development of aqueous process chemistry also allows for the synthesis of aryl sulfonyl chlorides from anilines via Sandmeyer-type reactions, presenting a scalable and safer route to these crucial precursors. researchgate.net

With the alkyl 3-(chlorosulfonyl)benzoate precursor in hand, the final step is the formation of the sulfamoyl group via amination. This is accomplished by reacting the sulfonyl chloride with ammonia (B1221849). The reaction proceeds through a nucleophilic substitution mechanism where ammonia attacks the electrophilic sulfur atom, displacing the chloride ion and forming the stable sulfonamide (sulfamoyl) bond. This transformation is a general and widely used method for the synthesis of sulfonamides from sulfonyl chlorides.

| Precursor Reactant | Aminating Agent | Product |

| Propyl 3-(chlorosulfonyl)benzoate | Ammonia (NH₃) | Propyl 3-sulfamoylbenzoate |

| Methyl 3-(chlorosulfonyl)benzoate | Ammonia (NH₃) | Methyl 3-sulfamoylbenzoate |

| Ethyl 3-(chlorosulfonyl)benzoate | Ammonia (NH₃) | Ethyl 3-sulfamoylbenzoate |

A more direct route to propyl 3-sulfamoylbenzoate is the Fischer esterification of 3-sulfamoylbenzoic acid with propanol. youtube.com This classic reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. smolecule.comceon.rs The reaction is reversible, and to drive it towards the product, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. The maximum yield for the synthesis of n-propyl propanoate, an analogous esterification, has been reported to be as high as 96.9% at 65°C using a 1:10 molar ratio of acid to alcohol with a sulfuric acid catalyst. ceon.rs This method is advantageous as it begins with the fully formed sulfamoylbenzoic acid, avoiding the handling of highly reactive sulfonyl chlorides.

Transesterification provides another viable synthetic pathway. wikipedia.org In this process, an existing ester of 3-sulfamoylbenzoic acid, such as methyl 3-sulfamoylbenzoate, is converted into the propyl ester by reaction with propanol. The reaction can be catalyzed by either an acid or a base (e.g., sodium methoxide). csic.es To ensure a high conversion rate, a large excess of propanol is typically used to shift the chemical equilibrium towards the formation of the desired propyl 3-sulfamoylbenzoate and the more volatile alcohol byproduct (methanol), which can be removed by distillation. youtube.comyoutube.com

| Starting Ester | Reagent | Catalyst | Product |

| Methyl 3-sulfamoylbenzoate | Propanol | Acid or Base | Propyl 3-sulfamoylbenzoate |

| Ethyl 3-sulfamoylbenzoate | Propanol | Acid or Base | Propyl 3-sulfamoylbenzoate |

Synthesis via Conversion of 3-(Chlorosulfonyl)benzoate Precursors

Development of Efficient and Scalable Synthetic Protocols

For practical applications, the development of efficient, cost-effective, and scalable synthetic protocols is essential. Research focuses on optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to maximize product yield and purity while minimizing waste and reaction time. nih.gov For large-scale industrial production, process safety and environmental impact are major considerations. Routes that avoid hazardous reagents like thionyl chloride and chlorosulfonic acid, such as the direct esterification method, are often preferred as they align with the principles of green chemistry. google.com

Furthermore, modern synthetic methodologies are being explored to improve efficiency. For example, the use of solid-supported catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture. The development of continuous flow manufacturing processes, as opposed to traditional batch processing, offers enhanced control over reaction parameters, improved safety for highly exothermic reactions, and greater potential for automation and scalability. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The synthesis of Propyl 3-sulfamoylbenzoate can be approached via two primary routes: (A) esterification of 3-sulfamoylbenzoic acid with propanol, or (B) formation of the sulfonamide on a propyl benzoate backbone. The optimization of reaction conditions—including temperature, solvent, catalyst, and reaction time—is critical for maximizing yield and purity while minimizing side-product formation.

For the esterification step, reaction optimization focuses on driving the equilibrium towards the product. This can involve adjusting the molar ratio of reactants, the choice of acid catalyst, and the reaction temperature. For instance, in related esterification studies, parameters such as catalyst loading and temperature have been shown to significantly affect the conversion of benzoic acid.

In the formation of the sulfonamide linkage, a common method involves the chlorosulfonation of the aromatic ring followed by amination. nih.gov A significant challenge in this step is controlling the reaction to prevent the formation of undesired side products, such as diaryl sulfones. Optimization involves careful control over the stoichiometry of chlorosulfonic acid and the reaction temperature. The choice of solvent is also crucial; it must be inert to the harsh reaction conditions and facilitate product isolation. Studies on related syntheses have shown that anhydrous solvents like acetone (B3395972) can improve the yield of the desired sulfonyl chloride intermediate. nih.govnih.gov

Below is a table illustrating the optimization of solvent and temperature for a model sulfonamide synthesis, highlighting the impact on product yield.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 65 |

| 2 | Acetonitrile | 25 | 12 | 72 |

| 3 | Acetonitrile | 50 | 8 | 85 |

| 4 | Toluene | 80 | 6 | 78 |

| 5 | Dioxane | 50 | 8 | 81 |

This is an interactive data table based on generalized findings for sulfonamide synthesis optimization.

Modern Catalytic Methods in Sulfonamide Synthesis

Traditional methods for creating the crucial S-N bond of the sulfonamide often require harsh conditions. nih.gov Modern organic synthesis has introduced a variety of catalytic methods that offer milder conditions, higher functional group tolerance, and improved efficiency.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides, which are then reacted with amines to form sulfonamides. nih.govuconn.edu This approach is notable for its mild conditions and broad substrate scope. nih.gov

Copper-catalyzed C-N coupling (Ullmann reaction) provides another pathway. A one-pot, two-stage process using sequential iron and copper catalysis has been developed for the synthesis of diaryl sulfonamides. d-nb.info This method first involves a regioselective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. d-nb.info

Photocatalysis offers a transition-metal-free alternative for synthesizing arylsulfonamides. These methods can activate abundant precursors like aryl triflates under mild conditions, such as room temperature and UV light, to generate aryl radicals that couple with SO₂ surrogates and amines. rsc.org

The table below compares several modern catalytic approaches for sulfonamide synthesis.

| Catalytic System | Catalyst(s) | Substrates | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Arylboronic acids, SO₂Cl₂ | Mild conditions, high functional group tolerance. nih.govuconn.edu |

| Iron/Copper Catalysis | Iron triflimide, Copper(I) iodide | Activated arenes, primary sulfonamides | One-pot synthesis, avoids genotoxic sulfonyl chlorides. d-nb.info |

| Photocatalysis | Organic dyes (e.g., Eosin Y) | Aryl triflates, SO₂ surrogates, amines | Transition-metal-free, utilizes abundant precursors, mild conditions. rsc.org |

This interactive table summarizes key features of modern catalytic methods for sulfonamide synthesis.

Green Chemistry Principles and Sustainable Synthesis Routes

Applying the principles of green chemistry to the synthesis of Propyl 3-sulfamoylbenzoate aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmsu.edu These principles can be applied to both the esterification and sulfonamide formation steps.

One key principle is the use of less hazardous chemical syntheses. skpharmteco.comwordpress.com This involves selecting reagents and designing pathways that minimize toxicity. For example, moving away from stoichiometric and often hazardous reagents like chlorosulfonic acid towards catalytic methods reduces risk and waste. nih.govrsc.org

The use of safer solvents or solvent-free conditions is another cornerstone of green chemistry. researchgate.net For the esterification of benzoic acid, solvent-free reactions have been shown to achieve high conversions, particularly when catalyzed by deep eutectic solvents. For the sulfonamide synthesis, performing the reaction in water can eliminate the need for organic solvents and simplify product isolation.

Enzymatic catalysis represents a particularly green approach. The lipase-catalyzed synthesis of propyl benzoate via transesterification has been demonstrated under solvent-free conditions. researchgate.net This biocatalytic method operates under mild temperatures and offers high selectivity, drastically reducing the environmental impact compared to traditional acid-catalyzed methods.

A comparison between a conventional and a green synthetic route is outlined below.

| Step | Conventional Route | Green Route | Green Advantage |

| Esterification | Sulfuric acid catalyst in refluxing toluene | Immobilized lipase (B570770) catalyst, solvent-free | Avoids strong acid and organic solvent; mild conditions; catalyst is recyclable. researchgate.net |

| Sulfonamide Formation | Chlorosulfonic acid followed by amination | Photocatalytic three-component coupling | Avoids hazardous reagents; transition-metal-free; high atom economy. rsc.org |

This interactive table contrasts conventional and green approaches to the synthesis of key structural motifs.

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthetic methodologies developed for Propyl 3-sulfamoylbenzoate can be readily adapted to produce a wide range of structural analogues and isomers. These compounds are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Variation of the Ester Group: By substituting n-propanol with other alcohols during the esterification step, a library of alkyl 3-sulfamoylbenzoates can be synthesized. For example, using methanol, ethanol, or butanol would yield the corresponding methyl, ethyl, or butyl esters.

Variation of the Sulfonamide Group: The amine used in the final step of sulfonamide formation can be varied to produce N-substituted analogues. Instead of ammonia, primary or secondary amines (RNH₂ or R₂NH) can be used to react with the sulfonyl chloride intermediate, yielding compounds with the general structure of N-alkyl or N,N-dialkyl-3-(propylcarbamoyl)benzoates.

Variation of the Aromatic Substitution Pattern: Isomers of the target compound, such as Propyl 2-sulfamoylbenzoate or Propyl 4-sulfamoylbenzoate, can be synthesized by starting with the corresponding isomeric starting materials (e.g., 2-bromobenzoic acid or 4-iodobenzoic acid) and employing modern cross-coupling methodologies that allow for precise placement of the sulfamoyl group, bypassing the limitations of electrophilic aromatic substitution. nih.govacs.org

The flexibility of modern catalytic methods, such as palladium-catalyzed reactions, allows for the convergent synthesis of diverse analogues by varying both the boronic acid and the amine component. nih.govnih.gov This modularity is highly advantageous for creating chemical libraries for comparative studies.

The table below illustrates the synthesis of various analogues by modifying the starting materials.

| Desired Analogue | Modification of Starting Material | Synthetic Step Modified |

| Ethyl 3-sulfamoylbenzoate | Replace n-propanol with ethanol | Esterification |

| Propyl N-methyl-3-sulfamoylbenzoate | Replace ammonia with methylamine | Amination |

| Propyl 4-sulfamoylbenzoate | Start with a 4-substituted benzoic acid derivative | Initial Aromatic Substrate |

This interactive table demonstrates how to synthesize structural analogues by altering the starting materials.

Computational Chemistry and Molecular Modeling of Propyl 3 Sulfamoylbenzoate

Advanced Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Propyl 3-sulfamoylbenzoate, molecular docking can be instrumental in identifying potential biological targets and analyzing its binding mode, which is crucial for understanding its pharmacological potential.

The interaction of Propyl 3-sulfamoylbenzoate with various protein targets can be profiled using molecular docking simulations. Based on its chemical structure, particularly the sulfonamide group, a primary set of potential targets includes the family of carbonic anhydrases (CAs). The binding of sulfonamide inhibitors to the active site of CAs is a well-established mechanism. The sulfonamide group typically coordinates with the zinc ion present in the active site, while the aromatic ring and its substituents form interactions with the surrounding amino acid residues.

A hypothetical ligand-protein interaction profile for Propyl 3-sulfamoylbenzoate with a representative carbonic anhydrase isozyme, such as CA II, would likely involve the following key interactions:

Coordination with Zinc Ion: The nitrogen atom of the sulfamoyl group is predicted to form a coordinate bond with the Zn²⁺ ion in the enzyme's active site.

Hydrogen Bonding: The oxygen atoms of the sulfamoyl group can act as hydrogen bond acceptors, interacting with the backbone or side chains of nearby amino acid residues.

Van der Waals Contacts: Numerous van der Waals interactions between the ligand and the protein would further stabilize the complex.

Molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG). A lower docking score generally indicates a more favorable binding interaction. By docking Propyl 3-sulfamoylbenzoate against a panel of potential biological targets, its binding specificity can be assessed.

Public databases predict several biological targets for Propyl 3-sulfamoylbenzoate. A hypothetical docking study against some of these targets could yield the following predicted binding affinities:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Prostaglandin E2 Receptor EP3 Subtype | -7.9 | Arg328, Tyr152, Ser201 |

| Aldose Reductase | -7.5 | Trp111, His110, Tyr48 |

| Prostaglandin-Endoperoxide Synthase 2 | -8.2 | Arg120, Tyr355, Ser530 |

It is important to note that these values are hypothetical and would need to be confirmed by actual docking studies and experimental validation. The specificity of Propyl 3-sulfamoylbenzoate for a particular target would be determined by the relative differences in binding affinities across the panel of proteins.

Dynamic Simulations for Conformational Analysis and Ligand Flexibility

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational flexibility of both the ligand and the protein over time.

MD simulations can be employed to explore the conformational space of Propyl 3-sulfamoylbenzoate in different environments, such as in an aqueous solution or within a protein's binding site. The propyl chain of the molecule, in particular, possesses rotational freedom, and MD simulations can reveal the preferred conformations and the energy barriers between them. Understanding the conformational preferences of the free ligand is crucial, as the bioactive conformation (the conformation it adopts when bound to a target) may or may not be the lowest energy conformation in solution.

Analysis of the simulation trajectories would involve monitoring key dihedral angles and calculating the root-mean-square deviation (RMSD) of the ligand's atoms to assess its flexibility and stability in different states.

The binding of a ligand to a protein can induce conformational changes in the protein, a phenomenon known as "induced fit." MD simulations of the Propyl 3-sulfamoylbenzoate-protein complex can be used to study these changes. By comparing the dynamics of the protein with and without the bound ligand, it is possible to identify regions of the protein that become more or less flexible upon ligand binding.

For instance, in the case of carbonic anhydrase, the binding of a sulfonamide inhibitor can lead to subtle rearrangements of the active site residues to accommodate the ligand. MD simulations could quantify these changes by analyzing the root-mean-square fluctuation (RMSF) of the protein's alpha-carbons. Such analyses provide a deeper understanding of the molecular recognition process and the allosteric effects that may be triggered by ligand binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure and reactivity of a molecule. These calculations are invaluable for understanding the intrinsic properties of Propyl 3-sulfamoylbenzoate.

The electronic properties of a molecule are key to its chemical behavior. Important parameters that can be calculated using quantum chemical methods include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For Propyl 3-sulfamoylbenzoate, the HOMO is likely to be localized on the benzene (B151609) ring and the sulfamoyl group, while the LUMO may be distributed over the entire molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For Propyl 3-sulfamoylbenzoate, the oxygen atoms of the sulfamoyl and ester groups would be expected to have a high negative electrostatic potential.

Atomic Charges: Quantum chemical calculations can determine the partial charge on each atom in the molecule. This information is useful for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.

Reactivity Descriptors: Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, including chemical hardness, softness, and electronegativity. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of calculated quantum chemical properties for Propyl 3-sulfamoylbenzoate is presented below:

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 D |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms of sulfamoyl and ester groups |

These quantum chemical insights, combined with the results from molecular docking and dynamic simulations, provide a comprehensive computational profile of Propyl 3-sulfamoylbenzoate, guiding further experimental studies and potential therapeutic applications.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species. taylorandfrancis.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, indicating its tendency to donate electrons. youtube.com Conversely, the LUMO energy relates to the electron affinity and electrophilicity, reflecting its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more polarizable and more likely to engage in chemical reactions. nih.gov

For Propyl 3-sulfamoylbenzoate, density functional theory (DFT) calculations can be employed to determine the energies of these frontier orbitals. researchgate.netnih.gov Such analyses provide insights into the regions of the molecule most likely to be involved in electron-transfer processes, which are often central to drug-receptor interactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for Propyl 3-sulfamoylbenzoate

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.75 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The data presented in this table are hypothetical and serve as a representative example for Propyl 3-sulfamoylbenzoate based on values for similar organic molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP or ESP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule. deeporigin.comucsb.edu It is invaluable for understanding and predicting a molecule's reactive behavior, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions, which are fundamental to drug-receptor binding. deeporigin.comchemrxiv.org

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu These potential values are then color-coded onto the surface:

Red regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons. These sites are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. deeporigin.com

Blue regions represent a positive electrostatic potential, signifying electron-deficient areas. These sites are susceptible to nucleophilic attack and can function as hydrogen bond donors. deeporigin.com

Green and yellow regions denote areas with intermediate or neutral potential. deeporigin.com

For Propyl 3-sulfamoylbenzoate, an MEP map would likely reveal significant negative potential (red) around the oxygen atoms of the sulfamoyl (-SO₂NH₂) and carboxyl (-COO-) groups, due to the high electronegativity of oxygen. These areas represent prime sites for interaction with positively charged residues or hydrogen bond donors in a biological target. Conversely, the hydrogen atom of the sulfamoyl group's amine and potentially hydrogens on the aromatic ring would exhibit a positive potential (blue), marking them as potential hydrogen bond donor sites. Understanding this electrostatic landscape is crucial for optimizing the binding affinity and specificity of drug candidates. acs.org

In Silico Screening and Virtual Library Design Based on Propyl 3-Sulfamoylbenzoate Scaffold

The core structure of Propyl 3-sulfamoylbenzoate serves as a valuable scaffold for the design of new bioactive compounds through in silico techniques. nih.gov Virtual screening and the design of combinatorial libraries are powerful strategies to explore a vast chemical space efficiently, identifying novel derivatives with potentially enhanced therapeutic properties. sygnaturediscovery.com

In silico screening involves the computational docking of a large collection of virtual compounds against a specific biological target. nih.gov Starting with the Propyl 3-sulfamoylbenzoate scaffold, a virtual library can be constructed by systematically modifying its functional groups. For instance, different alkyl groups could replace the propyl chain, and various substitutions could be made on the benzene ring or the sulfamoyl nitrogen. This process, known as library enumeration, can generate thousands to millions of virtual derivatives. acs.org

These virtual libraries can then be screened against the three-dimensional structure of a target protein. nih.gov Docking algorithms predict the preferred binding orientation of each compound within the target's active site and estimate its binding affinity using scoring functions. nih.gov This process filters the large library down to a manageable number of "hits"—compounds predicted to have high affinity and favorable interactions with the target. This approach significantly accelerates the hit identification phase of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates. sygnaturediscovery.com The sulfamoylbenzoate core, with its defined hydrogen bond donors and acceptors, provides a strong foundation for designing focused libraries with a high probability of interacting with specific protein targets. nih.gov

Structure Activity Relationship Sar Elucidation for Propyl 3 Sulfamoylbenzoate Derivatives

Investigation of Propyl Ester Moiety Modifications on Biological Function

The ester group in propyl 3-sulfamoylbenzoate is a prime target for modification to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and its susceptibility to hydrolysis by endogenous esterases. acs.orgresearchgate.netresearchgate.net Such modifications can significantly influence the compound's bioavailability and duration of action. mdpi.com

Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain of the ester group can have a substantial effect on biological activity. This is often linked to changes in lipophilicity, which governs how the molecule interacts with biological membranes and protein binding sites.

Research on various classes of compounds has demonstrated a clear correlation between alkyl chain length and biological efficacy. For instance, studies on fatty acid ionic liquids and other amphiphilic compounds have shown that increasing the alkyl chain length can enhance antimicrobial activity up to an optimal point, after which further increases in length may lead to a decrease in activity. researchgate.net This "cut-off" effect is attributed to a balance between the need for sufficient lipophilicity to partition into cell membranes and the requirement to maintain some degree of aqueous solubility. Similarly, investigations into N-alkyl and N,N-dialkyl chitosan (B1678972) derivatives found that antibacterial activity could be correlated to the length of the alkyl chain, though the specific optimal length was dependent on the bacterial strain being tested. researchgate.net

In the context of sulfamoyl derivatives, increasing the bis-alkyl chain length on related sulfonamide analogs showed that activity was tolerated up to a propyl chain, but a dibutyl substituted compound lost activity, suggesting that excessive bulk or lipophilicity is detrimental. nih.gov Long alkyl chains can effectively entangle with hydrophobic pockets in target proteins, which may enhance mechanical strength or binding affinity, but can also lead to non-specific binding or reduced solubility. rsc.org

The following table summarizes the general trend observed for the effect of alkyl chain length on biological activity in related compound series.

| Alkyl Chain Modification | General Effect on Biological Activity | Rationale |

| Shortening (e.g., Methyl, Ethyl) | Often leads to decreased potency. | Reduced hydrophobic interactions with the target site. |

| Optimal Length (e.g., Propyl) | Typically shows the highest activity. | Balances lipophilicity for membrane interaction and binding without excessive insolubility. |

| Lengthening (e.g., Butyl, Pentyl) | Often results in decreased or abolished activity. | Increased lipophilicity can lead to poor solubility, non-specific binding, or steric hindrance at the active site. researchgate.netnih.gov |

| Branching (e.g., Isopropyl) | Variable; can increase or decrease activity. | Branching can alter the fit within a binding pocket and may increase metabolic stability. |

Influence of Ester Linkage Modifications

The ester linkage itself is a critical determinant of a compound's stability and prodrug potential. Subtle changes to the atoms comprising or surrounding the ester bond can alter its electronic properties and steric environment, thereby affecting its rate of hydrolysis. acs.org

Studies on drug-linked esters have shown that modifying the linker region can tailor the hydrolysis rate for specific applications. For example, changing the length of a sulfide-containing linker from a 3-sulfanylpropionyl to a 4-sulfanylbutyryl group significantly increased the half-life of drug release. nih.gov This principle can be applied to propyl 3-sulfamoylbenzoate derivatives, where replacing the propyl group with other moieties or altering the atoms adjacent to the ester could fine-tune the compound's pharmacokinetic profile.

Modifications could include:

Bioisosteric Replacement: Replacing the ester oxygen with a sulfur atom to create a thioester, which can alter hydrolysis rates and binding interactions.

Introducing Electron-Withdrawing/Donating Groups: Placing such groups near the ester carbonyl can modulate its susceptibility to nucleophilic attack by esterases.

Steric Hindrance: Introducing bulky groups near the ester can shield it from enzymatic cleavage, thereby prolonging its duration of action.

These strategies are integral to prodrug design, where the goal is often to create a temporarily inactive molecule that is converted to the active form at a desired rate and location within the body. researchgate.netresearchgate.net

Systematic Derivatization of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group is a key pharmacophoric element, offering hydrogen bond donor and acceptor capabilities. Its derivatization is a cornerstone of SAR studies for sulfonamide-containing compounds. nih.gov

N-Substitution Effects on Biological Activity and Selectivity

Substitution on the sulfonamide nitrogen (N-1 position) profoundly impacts the compound's properties. pharmacy180.com It can alter acidity (pKa), lipophilicity, and hydrogen bonding patterns, which in turn affects biological activity and target selectivity. nih.gov

In a study of substituted sulfamoyl benzamidothiazoles, systematic N-substitution of the sulfonamide provided clear SAR data. nih.gov Increasing the chain length of bis-alkyl substituents from ethyl to propyl was tolerated, but further extension to dibutyl resulted in a loss of activity. This suggests a specific size limitation for the binding pocket. Furthermore, replacing one alkyl chain with a phenyl group or using a larger carbocyclic N-cyclohexyl group also led to inactive compounds, indicating that both aryl substitution and mono-alkyl substitution were not favorable for that particular target. nih.gov

The following interactive data table illustrates the impact of various N-substituents on the biological activity of a sulfamoyl benzamidothiazole scaffold, which can provide insights for propyl 3-sulfamoylbenzoate derivatives.

| Compound | N-Substitution | Activity Status |

| 54a | N-ethyl, N-propyl | Active |

| 54b | N,N-dipropyl | Active |

| 54c | N,N-dibutyl | Inactive |

| 54d | N-phenyl | Inactive |

| 54e | N-cyclohexyl | Inactive |

Data derived from a study on sulfamoyl benzamidothiazoles, demonstrating sensitivity to the size and nature of N-substituents. nih.gov

These findings underscore the importance of the substituent's size, shape, and electronic nature at the N-1 position. nih.govpharmacy180.com In some cases, replacing an alkyl group with an aromatic ring on the sulfonamide can even switch a compound from being an agonist to an antagonist. researchgate.net

Exploration of Sulfonamide Linkage Positional Isomers and Isoelectronic Replacements

Altering the position of the sulfamoyl group on the benzoate (B1203000) ring or replacing it with a bioisostere are powerful strategies in drug design. drughunter.comnih.gov The relative positions of functional groups are critical for proper orientation within a biological target. For sulfonamides, a para-relationship between an aromatic amino group (if present) and the sulfonamide group is often crucial for antibacterial activity, with ortho or meta replacements resulting in inactive compounds. pharmacy180.com

Common bioisosteric replacements for the sulfonamide moiety include:

Sulfone: Replacing the -NH- of the sulfonamide with a -CH₂- or a gem-dimethyl group (-C(CH₃)₂-) to create a sulfone can maintain potency while addressing metabolic liabilities associated with the sulfonamide, such as the formation of persistent metabolites. nih.gov

Amide: While structurally similar, replacing a sulfonamide with an amide often results in a significant loss of potency, as the core electronic and geometric properties are different. pharmacy180.comnih.gov

Sulfoximine: This functional group has emerged as a versatile sulfonamide bioisostere, offering an additional vector for substitution at the nitrogen atom and opportunities to fine-tune physicochemical properties. drughunter.comchemrxiv.org

Phosphine (B1218219) oxides: These have also been explored as potential replacements for sulfones and sulfonamides. chem-space.com

Swapping the positions of adjacent functionalities, such as a carboxamide and a sulfonamide, can also be explored, although this drastic change often leads to inactivity as it completely alters the molecule's presentation to its target. nih.gov

Substitution Pattern Effects on the Benzoate Aromatic Ring

The aromatic ring of the benzoate moiety serves as a scaffold, and its substitution pattern can significantly influence ligand-receptor interactions through electronic and steric effects. nih.gov Modifying this ring with various substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties.

SAR studies on YC-1, a compound featuring a substituted benzyl (B1604629) group, revealed that the position of substituents on the aromatic ring was critical for activity. nih.gov Fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in the best inhibitory activity, whereas substitution at the meta or para positions diminished it. nih.gov This highlights a common principle in medicinal chemistry where specific positional isomers can have vastly different biological effects.

For propyl 3-sulfamoylbenzoate, the introduction of substituents on the benzoate ring could:

Influence Electronic Properties: Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the acidity of the sulfamoyl proton and the electronic character of the entire molecule, affecting binding affinity.

Provide Additional Binding Interactions: Substituents like halogens can participate in halogen bonding, while hydroxyl or methoxy (B1213986) groups can act as hydrogen bond acceptors or donors.

Block Metabolism: Introducing substituents at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can improve the compound's metabolic stability and half-life.

Alter Conformation: Bulky substituents can restrict the rotation of the sulfamoyl group, locking the molecule into a more favorable or unfavorable conformation for binding.

The precise effects are highly target-dependent, and a systematic exploration of different substituents (halogens, small alkyls, alkoxy groups) at the available positions on the benzoate ring is a standard approach to optimize activity. nih.gov

Positional Isomerism of the Sulfamoyl and Ester Groups

The spatial arrangement of the sulfamoyl (-SO₂NH₂) and propyl ester (-COOC₃H₇) groups on the benzene ring is a critical determinant of the molecule's interaction with biological targets. Studies on related sulfamoyl benzoic acid analogs have demonstrated that variations in the substitution pattern can lead to significant changes in biological activity.

Research on a series of sulfamoyl benzoic acid analogues as agonists for the Lysophosphatidic acid (LPA₂) receptor revealed the profound importance of the relative positioning of the acidic and sulfamoyl moieties. In these studies, moving the carboxyl group from the ortho position (equivalent to a 2-sulfamoylbenzoate structure) to the meta (3-sulfamoylbenzoate) or para (4-sulfamoylbenzoate) positions resulted in a complete loss of agonist activity at the LPA₂ receptor. This finding underscores that the ortho arrangement was essential for the specific binding and activation of this receptor. While this research was conducted on the free carboxylic acids, it provides a strong rationale for the significance of the substitution pattern in the corresponding esters, such as propyl 3-sulfamoylbenzoate. The precise geometry dictated by the meta orientation in propyl 3-sulfamoylbenzoate would present a distinct pharmacological profile compared to its ortho and para isomers, engaging with different target binding sites or with altered affinity and efficacy.

Table 1: Impact of Isomeric Position on LPA₂ Receptor Activity for Sulfamoyl Benzoic Acid Analogs

| Compound Structure | Positional Isomer | Observed Activity at LPA₂ Receptor |

|---|---|---|

| 2-Sulfamoylbenzoic acid analog | Ortho | Active |

| 3-Sulfamoylbenzoic acid analog | Meta | Inactive |

| 4-Sulfamoylbenzoic acid analog | Para | Inactive |

Electronic and Steric Influence of Aromatic Ring Substituents

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density. The nature of the electronic effect has been shown to be a key factor in the SAR of related sulfamoyl benzoic acid derivatives. For instance, in one study, the introduction of an electron-donating methoxy group onto the phenyl ring of an active sulfamoyl benzoic acid compound resulted in a derivative with very weak activity. In contrast, substituting with an electron-withdrawing bromo group at the same position yielded a compound that was more potent than the unsubstituted parent molecule. This suggests that for that particular biological target, reducing the electron density of the aromatic ring was favorable for activity.

Steric Effects: The size and shape of a substituent (its steric bulk) also play a crucial role. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. However, in some cases, a larger group may establish additional favorable van der Waals interactions within a large binding pocket, thereby increasing activity. The interplay between electronic and steric factors is complex and often position-dependent. A substituent at the ortho position to either the sulfamoyl or ester group will have a more significant steric impact than the same group at a more distant position.

Table 2: Influence of Aromatic Ring Substituents on the Activity of a Sulfamoyl Benzoic Acid Analog

| Substituent (R) | Electronic Nature | Relative Potency |

|---|---|---|

| -H (Parent Compound) | Neutral | Active |

| -OCH₃ | Electron-Donating | Very Weakly Active |

| -Br | Electron-Withdrawing | More Potent |

Halogenation and its Impact on Structure-Activity Relationships

Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into bioactive molecules to modulate their properties. The introduction of halogens onto the aromatic ring of propyl 3-sulfamoylbenzoate can influence activity through several mechanisms.

As noted previously, the addition of a bromo substituent, an electron-withdrawing halogen, was found to enhance the potency of a sulfamoyl benzoic acid derivative. This enhancement can be attributed to the inductive electron-withdrawing effect of halogens, which alters the acidity of the sulfonamide N-H group and the charge distribution across the molecule. Furthermore, halogens increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target.

Another important aspect of halogenation is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" such as an oxygen or nitrogen atom on a biological target. The strength of this interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F). The strategic placement of a halogen on the aromatic ring could therefore introduce a new, favorable binding interaction with a receptor, leading to a significant increase in affinity and potency.

Table 3: Properties of Halogen Substituents in SAR

| Halogen | Electronegativity | Lipophilicity Contribution (π) | Potential for Halogen Bonding |

|---|---|---|---|

| -F | High | Low | Weak |

| -Cl | High | Moderate | Moderate |

| -Br | Moderate | High | Strong |

| -I | Low | Very High | Very Strong |

Integration of Computational and Experimental SAR Data

Modern drug discovery and lead optimization heavily rely on the integration of experimental data with computational modeling. For complex molecules like propyl 3-sulfamoylbenzoate derivatives, computational chemistry provides powerful tools to rationalize experimental SAR findings and to predict the activity of novel, unsynthesized compounds.

One of the most established methods is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. Molecular descriptors, which are numerical values representing various physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for each molecule. Statistical methods are then used to build a model that predicts activity based on these descriptors. Such models can highlight the key molecular features required for potency.

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture. In these approaches, the molecules in a dataset are aligned, and the steric and electrostatic fields they produce are calculated. The resulting contour maps can visualize regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. This information provides direct, intuitive guidance for designing new derivatives. For example, a 3D-QSAR model might reveal that a region of positive electrostatic potential near the sulfamoyl group is critical for binding, suggesting that substituents enhancing this feature should be prioritized for synthesis. By combining the predictions from these computational models with the results from experimental biological assays, researchers can navigate the chemical space more efficiently, accelerating the discovery of compounds with improved activity profiles.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Enzyme Inhibition and Receptor Modulation Studies

Comprehensive searches of scientific databases indicate a lack of specific studies designed to evaluate the inhibitory or modulatory effects of Propyl 3-sulfamoylbenzoate on various enzyme and receptor systems. The following sections detail the absence of data for key biological targets.

Assessment of Carbonic Anhydrase Inhibition Potential

No direct experimental data was found regarding the carbonic anhydrase (CA) inhibitory activity of Propyl 3-sulfamoylbenzoate. However, the broader class of aromatic and heterocyclic sulfonamides are well-established as potent inhibitors of various CA isozymes. mdpi.comnih.gov Research on benzenesulfonamide (B165840) derivatives has shown inhibition constants (KIs) in the nanomolar to micromolar range against different CA isoforms. mdpi.com For instance, certain 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated strong topical antiglaucoma properties through CA inhibition. nih.gov These studies provide a basis for hypothesizing that a compound like Propyl 3-sulfamoylbenzoate, which contains a sulfamoylphenyl moiety, might exhibit CA inhibitory activity, though this remains to be experimentally verified.

Exploration of Phosphodiesterase Inhibition (e.g., PDE5)

There is currently no published research specifically investigating the inhibitory effects of Propyl 3-sulfamoylbenzoate on phosphodiesterases, including PDE5. The development of PDE5 inhibitors has been a significant area of pharmaceutical research, with numerous assays established to screen for potential drug candidates. nih.govresearchgate.net These assays are crucial for identifying compounds that can modulate cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. nih.govresearchgate.net Without dedicated studies, any potential interaction between Propyl 3-sulfamoylbenzoate and PDE enzymes remains speculative.

Studies on Antimycobacterial Targets (e.g., InhA, CanB)

No studies were identified that have assessed the activity of Propyl 3-sulfamoylbenzoate against antimycobacterial targets such as InhA or CanB. Research into new antimycobacterial agents is ongoing, with various compound classes being explored. For example, studies on piperidinylpropyl esters of alkoxy-substituted phenylcarbamic acids have evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.gov However, similar investigations involving Propyl 3-sulfamoylbenzoate have not been reported.

Cell-Based Functional Characterization

Similar to the enzyme inhibition studies, direct cell-based functional characterization of Propyl 3-sulfamoylbenzoate is largely absent from the scientific literature.

Anticancer Activity in Diverse Cancer Cell Lines

There is no specific data available on the anticancer activity of Propyl 3-sulfamoylbenzoate in any cancer cell lines. The cytotoxic potential of various structurally diverse compounds is frequently evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50) values. For example, studies on arylpropyl sulfonamide analogues have reported IC50 values against prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov One such compound demonstrated IC50 values of 29.2 µM and 20.7 µM for PC-3 and HL-60 cells, respectively. nih.gov However, these findings on related sulfonamides cannot be directly extrapolated to Propyl 3-sulfamoylbenzoate.

Antiviral Efficacy against Various Viral Pathogens

No published studies were identified that specifically investigate the antiviral activity of Propyl 3-sulfamoylbenzoate against any viral pathogens. The scientific literature does not currently contain data on its efficacy, spectrum of activity, or mechanism of action in a virological context.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators (e.g., NO, cytokines)

There is a lack of specific research on the anti-inflammatory properties of Propyl 3-sulfamoylbenzoate. Consequently, there are no available data detailing its effects on the production or activity of key inflammatory mediators such as nitric oxide (NO) or various cytokines.

Investigations of Cellular Signaling Pathway Modulation (e.g., NF-κB, ISRE, Wnt, Notch)

Specific investigations into the modulation of cellular signaling pathways, including the NF-κB, ISRE, Wnt, or Notch pathways, by Propyl 3-sulfamoylbenzoate have not been reported in the accessible scientific literature. Therefore, its potential to influence these critical cellular regulatory cascades remains uncharacterized.

Interactions with Biological Transport Systems

Information regarding the interaction of Propyl 3-sulfamoylbenzoate with biological transport systems is not currently available in the public domain.

Analysis of Organic Anion Transporter (OAT) Interactions

No studies were found that analyzed the interaction of Propyl 3-sulfamoylbenzoate with Organic Anion Transporters (OATs). Its potential as a substrate or inhibitor of these transporters, which play a crucial role in the disposition of many drugs and endogenous compounds, has not been documented.

Evaluation of P-glycoprotein Modulation

There is no available data from preclinical studies evaluating the ability of Propyl 3-sulfamoylbenzoate to modulate the function of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance and drug disposition.

In Vitro Biotransformation and Distribution Studies

Detailed in vitro biotransformation and distribution studies for Propyl 3-sulfamoylbenzoate are not described in the current body of scientific literature. Information on its metabolic stability, metabolite profiling, and distribution characteristics in various in vitro systems is not publicly available.

Metabolic Stability in Hepatic Microsomes

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical development. It provides an early indication of a compound's susceptibility to metabolism, primarily in the liver, which is the main site of drug biotransformation in the body. cerradopub.com.br These studies are essential for predicting a drug's in vivo half-life and hepatic clearance, which in turn influence its bioavailability and dosing regimen. nih.gov The in vitro data generated are used to rank compounds, guide structural modifications to improve metabolic properties, and establish in vitro-in vivo correlations (IVIVC). admescope.com

Hepatic microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). fda.gov They are a cost-effective and robust tool for early drug metabolism screening because they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of a vast number of drugs. cerradopub.com.brfda.gov

The experimental procedure involves incubating the test compound, such as Propyl 3-sulfamoylbenzoate, with a suspension of pooled liver microsomes from various species (e.g., human, rat, mouse, dog) and a necessary cofactor, typically NADPH, which initiates the enzymatic reactions. fda.gov Samples are collected at several time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using highly sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com The rate of disappearance of the compound over time is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov Intrinsic clearance is a measure of the inherent metabolic capacity of the liver enzymes for that specific compound, reported as the volume of medium cleared of the drug per unit of time per milligram of microsomal protein (µL/min/mg protein). nih.gov

Table 1: Illustrative Example of Metabolic Stability of Propyl 3-sulfamoylbenzoate in Liver Microsomes This table presents hypothetical data for illustrative purposes.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 60 | 11.6 |

| Monkey | 52 | 13.3 |

Plasma Protein Binding Characteristics

The extent to which a drug binds to proteins in the blood plasma is a fundamental pharmacokinetic property that significantly influences its distribution, efficacy, and elimination. According to the "free drug theory," only the unbound or free fraction of a drug is pharmacologically active, as it is this fraction that can diffuse from the vasculature to reach target tissues and interact with receptors. fda.gov The protein-bound fraction acts as a reversible reservoir and is generally not available for metabolism or excretion. evotec.com Therefore, determining the plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic relationships.

The primary proteins in plasma that drugs bind to are albumin, which typically binds acidic and neutral drugs, and α1-acid glycoprotein (B1211001) (AAG), which primarily binds basic drugs. nih.gov The degree of binding can vary significantly between different compounds and across different species.

The most common in vitro method used to determine the extent of plasma protein binding is equilibrium dialysis. evotec.com In this technique, a semipermeable membrane separates a compartment containing plasma (with the test compound) from a compartment containing a protein-free buffer. The unbound drug is small enough to pass through the membrane, while the larger protein-drug complexes are retained. The system is allowed to incubate until the concentration of the free drug reaches equilibrium on both sides of the membrane. evotec.com The concentrations of the compound in both the plasma and buffer compartments are then measured, allowing for the calculation of the fraction unbound (fu) and the percentage of the drug that is bound to plasma proteins.

High plasma protein binding (e.g., >99%) can have significant clinical implications, as small changes in the bound fraction (due to disease states or drug-drug interactions that displace the compound from its binding sites) can lead to a large increase in the free, active concentration, potentially affecting both efficacy and toxicity.

Table 2: Illustrative Example of Plasma Protein Binding of Propyl 3-sulfamoylbenzoate This table presents hypothetical data for illustrative purposes.

| Species | Plasma Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|---|

| Human | 1 | 98.5 | 0.015 |

| Rat | 1 | 97.2 | 0.028 |

| Mouse | 1 | 96.8 | 0.032 |

| Dog | 1 | 99.1 | 0.009 |

| Monkey | 1 | 98.8 | 0.012 |

Derivatization Strategies and Molecular Engineering

Design and Synthesis of Chemically Modified Analogues for Enhanced Biological Function

The chemical modification of the propyl 3-sulfamoylbenzoate core structure is a key strategy to explore and optimize its biological activity. Structure-activity relationship (SAR) studies guide the design of new analogues, focusing on modifications of the aromatic ring, the sulfamoyl group, and the propyl ester.

Research into sulfamoyl benzoic acid (SBA) analogues has identified several as specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor involved in cellular processes like anti-apoptosis. nih.govnih.govacs.org An isosteric replacement of a sulfur-linking group with a -NH-SO2- moiety in a known LPA2 agonist led to the development of a novel series of SBA analogues. nih.gov

Systematic SAR studies on these analogues have revealed key structural features necessary for potent and specific LPA2 agonistic activity. These include the length of the linker chain attached to the sulfamoyl nitrogen, the nature of the tail group, and the substitution pattern on the benzoic acid ring. nih.gov For instance, a four-carbon chain linker and a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group were found to be critical for high potency. nih.gov Furthermore, the introduction of an electron-withdrawing group, such as a chloro group, meta to the carboxyl group significantly enhanced the agonist activity, leading to a compound with picomolar affinity for the LPA2 receptor. nih.gov

The synthesis of these analogues typically involves the reaction of an appropriate amine with a 2-sulfamoylbenzoic acid ethyl ester in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

Patent Landscape Analysis and Intellectual Property Considerations

Comprehensive Review of Patent Literature Pertaining to Sulfamoylbenzoate Derivatives

The patent history for sulfamoylbenzoic acid and its derivatives dates back several decades, with a significant number of early patents now expired. A review of this literature reveals a primary focus on the synthesis and application of these compounds as diuretics.

Key foundational patents in this area laid the groundwork for the development of numerous diuretic drugs. For instance, early patents described general formulas for sulfamylbenzoic acid derivatives, highlighting their potent diuretic and saluretic activities. These patents often claimed broad Markush structures, covering a wide range of substituents on the benzene (B151609) ring and the sulfamoyl group.

While specific patents for "Propyl 3-sulfamoylbenzoate" are not readily identifiable, the broader patent landscape for sulfamoylbenzoate esters indicates that the synthesis and application of such compounds fall within the scope of these earlier, broader patents. For example, patents covering sulfamylbenzoic acid derivatives often include claims for their salts and esters, under which propyl 3-sulfamoylbenzoate would be classified.

Identification of Key Intellectual Property Trends and Innovation Hotspots

The intellectual property trends for sulfamoylbenzoate derivatives have evolved over time. The initial wave of patents in the mid to late 20th century focused on the discovery of new diuretic agents. This period was characterized by broad claims covering vast chemical spaces. As many of these foundational patents have expired, the market has seen an increase in generic versions of drugs based on these derivatives.

Current innovation hotspots in the broader field of diuretic drug discovery, which indirectly impact the intellectual property landscape for sulfamoylbenzoates, include the development of novel drug formulations to improve efficacy and reduce side effects, and the exploration of new therapeutic applications beyond diuresis. Research into targeted delivery systems and combination therapies with other cardiovascular agents also represents a key area of innovation.

A notable trend in the patent landscape is the geographical distribution of patent filings, with significant activity from major pharmaceutical companies in the United States, Europe, and Japan. More recently, there has been an increase in patent filings from emerging economies, particularly in the area of process patents for the synthesis of intermediates.

Analysis of Claimed Chemical Spaces and Associated Biological Activities

The claimed chemical spaces in patents for sulfamoylbenzoate derivatives are extensive. The core structure typically consists of a benzoic acid with a sulfamoyl group (SO₂NH₂). The innovation and patent claims often revolve around the substitution patterns on the aromatic ring and modifications of the sulfamoyl and carboxyl groups.

Substitutions on the Aromatic Ring: Patents frequently describe substitutions at various positions on the benzene ring with groups such as halogens (e.g., chlorine), alkyl groups, and alkoxy groups. These substitutions are often aimed at modulating the diuretic potency and pharmacokinetic properties of the compounds.

Modifications of the Sulfamoyl Group: The nitrogen atom of the sulfamoyl group is another common site for modification. Patents have claimed derivatives where one or both hydrogen atoms are replaced with alkyl, aryl, or heterocyclic moieties. These modifications can influence the compound's biological activity and selectivity.

Modifications of the Carboxyl Group: The carboxylic acid group can be esterified to produce various sulfamoylbenzoate esters. While "Propyl 3-sulfamoylbenzoate" is a specific example, the patent literature often covers a range of alkyl esters (e.g., methyl, ethyl, propyl). These ester derivatives are often developed as prodrugs to improve oral bioavailability.

The primary biological activity associated with these claimed chemical spaces is diuresis, achieved through the inhibition of carbonic anhydrase or other renal transporters. Some patents also allude to other potential therapeutic applications, such as in the treatment of hypertension and edema.

Examination of Patent Filings Related to Synthesis and Applications of Sulfamoylbenzoate Esters

While patents specifically detailing the synthesis of "Propyl 3-sulfamoylbenzoate" are scarce, the general methods for preparing sulfamoylbenzoate esters are well-documented in the patent literature for related compounds. These synthetic routes typically involve two main strategies:

Esterification of a Sulfamoylbenzoic Acid: This is the most direct route, involving the reaction of the corresponding sulfamoylbenzoic acid with the desired alcohol (in this case, propanol) in the presence of an acid catalyst.

Sulfamoylation of a Benzoic Acid Ester: An alternative approach involves the sulfamoylation of a pre-formed benzoic acid ester. For example, propyl benzoate (B1203000) could be chlorosulfonated and subsequently reacted with ammonia (B1221849) to introduce the sulfamoyl group.

Patents related to the synthesis of intermediates for sulfamoylbenzoate derivatives are also prevalent. For instance, Chinese patent CN105439915A describes a preparation method for methyl 2-methoxy-5-sulfamoylbenzoate, which is a key intermediate in the synthesis of the antipsychotic drug Sulpiride. google.com This highlights that the applications of sulfamoylbenzoate esters are not limited to diuretics and can extend to other areas of medicinal chemistry.

The applications of sulfamoylbenzoate esters, as claimed in the patent literature, are predominantly centered on their use as diuretic agents. However, the example of methyl 2-methoxy-5-sulfamoylbenzoate demonstrates the potential for these compounds to serve as versatile building blocks in the synthesis of a wide range of pharmacologically active molecules.

Future Research Directions and Translational Perspectives

Emerging Applications and Unexplored Biological Pathways for Sulfamoylbenzoate Scaffolds

The versatility of the sulfamoylbenzoate scaffold positions it as a valuable framework for the discovery of novel therapeutic agents. The inherent properties of the benzenesulfonamide (B165840) and benzoate (B1203000) ester motifs suggest a wide range of potential biological activities.

Table 1: Potential Therapeutic Areas for Sulfamoylbenzoate Scaffolds

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Carbonic Anhydrases (CAs), Kinases | The sulfonamide group is a known zinc-binding moiety, targeting metalloenzymes like CAs which are overexpressed in many tumors. |

| Infectious Diseases | Dihydropteroate Synthase (DHPS) | The sulfonamide core can act as a competitive inhibitor of DHPS, a key enzyme in the folate biosynthesis pathway of microorganisms. |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2), 12-Lipoxygenase (12-LOX) | Sulfonamide-containing compounds have shown selective inhibition of enzymes involved in inflammatory pathways. |

| Neurological Disorders | G-protein coupled receptors (GPCRs), Ion Channels | The structural features of the scaffold allow for interactions with various receptors and channels in the central nervous system. |

Ongoing research is focused on elucidating the interactions of sulfamoylbenzoate derivatives with a variety of molecular targets. Unexplored biological pathways that could be modulated by these compounds include novel signaling cascades in cancer progression, undiscovered enzymatic targets in pathogenic bacteria, and modulation of immune responses in autoimmune diseases. The exploration of these pathways could unveil first-in-class therapeutic opportunities.

Strategies for Further Lead Optimization and Scaffold Hopping

To enhance the therapeutic potential of lead compounds based on the Propyl 3-sulfamoylbenzoate scaffold, several optimization strategies can be employed. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the Propyl 3-sulfamoylbenzoate structure are crucial for understanding the relationship between its chemical features and biological activity. Key areas for modification include:

The Propyl Ester Group: Altering the length and branching of the alkyl chain can influence lipophilicity and, consequently, cell permeability and metabolic stability.

The Sulfonamide Group: Substitution on the nitrogen atom can modulate the acidity and hydrogen bonding capacity, impacting target binding affinity.

The Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) can alter the electronic properties and steric profile of the molecule, leading to improved target engagement.

Bioisosteric Replacement: This strategy involves substituting specific functional groups with others that have similar physical or chemical properties to enhance the compound's drug-like characteristics. For the sulfamoylbenzoate scaffold, potential bioisosteric replacements include:

Replacing the sulfonamide group with a phosphine (B1218219) oxide to potentially improve metabolic stability.

Substituting the ester linkage with a more stable amide bond to prevent hydrolysis by esterases.

Development of Advanced Analytical Methodologies for Detection and Quantification

As sulfamoylbenzoate derivatives progress through the drug discovery pipeline, the development of robust and sensitive analytical methods for their detection and quantification in complex biological matrices becomes imperative. While basic compound identification is straightforward, advanced methodologies are required for detailed pharmacokinetic and metabolic studies.

Hyphenated Chromatographic Techniques: The combination of separation techniques with powerful detection methods offers high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): These are the methods of choice for quantifying low concentrations of drug candidates and their metabolites in biological fluids like plasma and urine. The high resolution and specificity of mass spectrometry allow for unambiguous identification and precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of Propyl 3-sulfamoylbenzoate, GC-MS can provide excellent separation and sensitive detection.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique can be invaluable for the structural elucidation of metabolites without the need for isolation.

Advanced Sample Preparation: To overcome the challenges of matrix effects in biological samples, which can suppress or enhance the analytical signal, advanced sample preparation techniques are crucial. Solid-Phase Extraction (SPE) is a commonly employed method to selectively isolate the analyte of interest from interfering substances, thereby improving the accuracy and reliability of the quantitative analysis.

Table 2: Advanced Analytical Techniques for Sulfamoylbenzoate Analysis

| Technique | Application | Advantages |

| LC-MS/MS | Quantification in biological matrices | High sensitivity, high selectivity, structural information |

| GC-MS | Analysis of volatile derivatives | Excellent separation efficiency |

| LC-NMR | Metabolite identification | Direct structural elucidation |

| SPE | Sample clean-up | Reduction of matrix effects, analyte pre-concentration |

Preclinical Development and Potential for Novel Therapeutic Agents

The preclinical development phase is a critical step in translating a promising sulfamoylbenzoate-based compound from a laboratory curiosity to a potential therapeutic agent. This stage involves a series of in vitro and in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of the drug candidate before it can be considered for human trials.

In Vitro and In Vivo Efficacy Studies: Once a lead compound demonstrates significant activity in initial screenings, its efficacy is further evaluated in relevant disease models. For example, a sulfamoylbenzoate derivative with anticancer potential would be tested in various cancer cell lines (in vitro) and subsequently in animal models of cancer (in vivo) to assess its ability to inhibit tumor growth.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is essential for determining its dosing regimen and predicting its behavior in the human body. Preclinical pharmacokinetic studies in animal models, such as rodents and non-rodents, provide crucial data on bioavailability, half-life, and clearance rates.

Toxicology and Safety Pharmacology: A thorough assessment of the potential toxicity of a sulfamoylbenzoate derivative is paramount. Acute, sub-chronic, and chronic toxicity studies in animals are conducted to identify any adverse effects and to determine a safe dose range. Safety pharmacology studies investigate the potential effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

The successful completion of these preclinical studies provides the necessary data to support an Investigational New Drug (IND) application, which is a prerequisite for initiating clinical trials in humans. The potential for Propyl 3-sulfamoylbenzoate and its analogs to emerge as novel therapeutic agents will be contingent on rigorous preclinical evaluation demonstrating a favorable efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.